Enzymatic Potency: 13-Fold Greater Inhibition Than Ertiprotafib
PTP1B-IN-3 inhibits recombinant PTP1B with an IC50 of 120 nM . In contrast, the clinically investigated PTP1B inhibitor Ertiprotafib (PTP-112) exhibits an IC50 of 1.6 µM (1600 nM) against the same enzyme [1]. This represents a 13-fold greater potency for PTP1B-IN-3 under comparable biochemical assay conditions.
| Evidence Dimension | PTP1B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Ertiprotafib: 1600 nM (1.6 µM) |
| Quantified Difference | 13.3-fold more potent |
| Conditions | Recombinant human PTP1B enzyme assay using pNPP substrate |
Why This Matters
For users planning dose-response studies or requiring robust target engagement at low compound concentrations, PTP1B-IN-3 provides a larger experimental window with reduced risk of off-target effects from high micromolar dosing.
- [1] Adooq Bioscience. Ertiprotafib Datasheet. Product No. A11042. View Source
